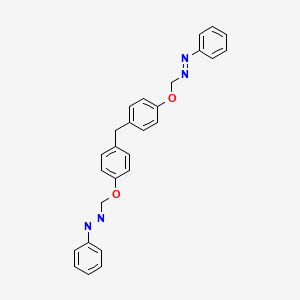
3H-Pyrazol-3-one, 4,4'-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)azo))bis(2,4-dihydro-5-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and diazenediyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolone core, followed by the introduction of the diazenediyl linkages and the methoxyphenylmethylene groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s diazenediyl linkages and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Diazenediyl compounds: Molecules containing diazenediyl linkages with varying aromatic groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is unique due to its combination of pyrazolone, diazenediyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72906-47-9 |
|---|---|
Formule moléculaire |
C27H24N4O2 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
phenyl-[[4-[[4-(phenyldiazenylmethoxy)phenyl]methyl]phenoxy]methyl]diazene |
InChI |
InChI=1S/C27H24N4O2/c1-3-7-24(8-4-1)30-28-20-32-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)33-21-29-31-25-9-5-2-6-10-25/h1-18H,19-21H2 |
Clé InChI |
QOUBANMJCCXMOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NCOC2=CC=C(C=C2)CC3=CC=C(C=C3)OCN=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



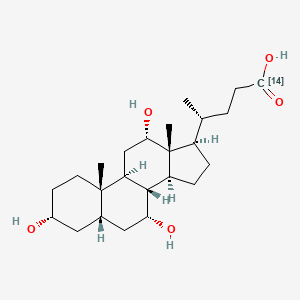
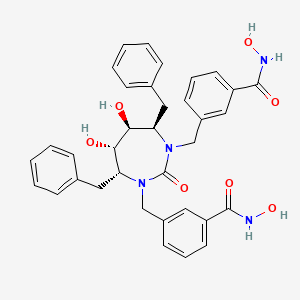
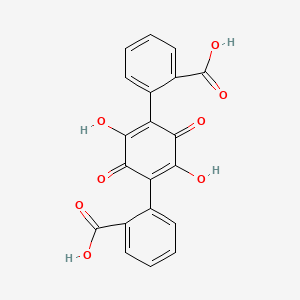

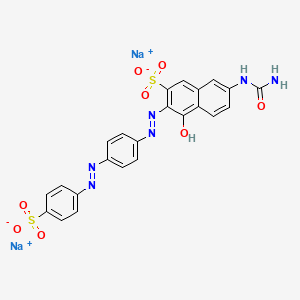
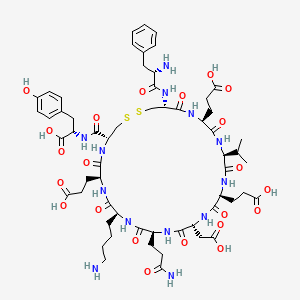
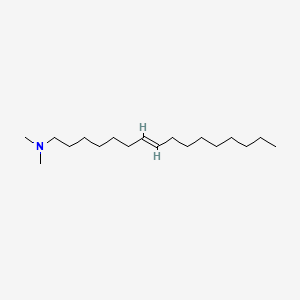
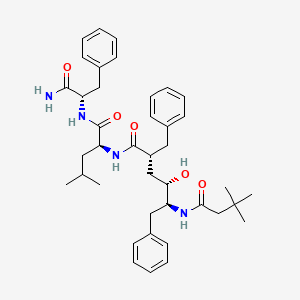
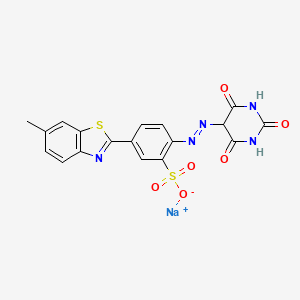
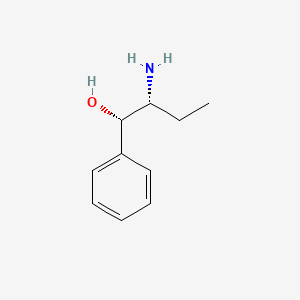
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
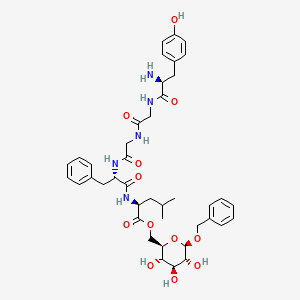
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
